molecular formula C40H54N12O16P4 B14651381 D-Glucitol, 1,6-dibenzoate 2,3,4,5-tetrakis((bis(1-aziridinyl)phosphinyl)carbamate) CAS No. 47914-99-8

D-Glucitol, 1,6-dibenzoate 2,3,4,5-tetrakis((bis(1-aziridinyl)phosphinyl)carbamate)

Cat. No.: B14651381
CAS No.: 47914-99-8
M. Wt: 1082.8 g/mol
InChI Key: GLNDGRVJJBGDER-KMKAFXEASA-N
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Description

D-Glucitol, 1,6-dibenzoate 2,3,4,5-tetrakis((bis(1-aziridinyl)phosphinyl)carbamate) is a complex organic compound with significant potential in various scientific fields. This compound is derived from D-glucitol, also known as sorbitol, which is a sugar alcohol commonly used in food and pharmaceutical industries. The addition of benzoate and aziridinyl phosphinyl carbamate groups enhances its chemical properties, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of D-Glucitol, 1,6-dibenzoate 2,3,4,5-tetrakis((bis(1-aziridinyl)phosphinyl)carbamate) involves multiple steps. Initially, D-glucitol is reacted with benzoic acid to form the dibenzoate ester. This reaction typically requires a catalyst such as sulfuric acid and is carried out under reflux conditions. The resulting product is then subjected to further reactions with aziridinyl phosphinyl carbamate derivatives. These reactions often require specific conditions, such as controlled temperatures and the presence of a base like triethylamine, to ensure the successful formation of the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale batch reactors where the reactions can be carefully monitored and controlled. The use of continuous flow reactors could also be explored to enhance efficiency and yield. Purification steps, including crystallization and chromatography, are essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

D-Glucitol, 1,6-dibenzoate 2,3,4,5-tetrakis((bis(1-aziridinyl)phosphinyl)carbamate) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into simpler alcohol derivatives.

    Substitution: The aziridinyl groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction could produce simpler alcohols.

Scientific Research Applications

D-Glucitol, 1,6-dibenzoate 2,3,4,5-tetrakis((bis(1-aziridinyl)phosphinyl)carbamate) has diverse applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Industry: It can be used in the production of polymers and other materials with specialized properties.

Mechanism of Action

The mechanism of action of D-Glucitol, 1,6-dibenzoate 2,3,4,5-tetrakis((bis(1-aziridinyl)phosphinyl)carbamate) involves its interaction with molecular targets such as enzymes and receptors. The aziridinyl groups can form covalent bonds with nucleophilic sites on proteins, altering their function. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • D-Glucitol, cyclic 2,4:3,5-bis(ethylboronate) 1,6-dibenzoate
  • D-Glucitol, 2,5-anhydro-, 4,6-dibenzoate

Uniqueness

Compared to similar compounds, D-Glucitol, 1,6-dibenzoate 2,3,4,5-tetrakis((bis(1-aziridinyl)phosphinyl)carbamate) stands out due to its multiple aziridinyl phosphinyl carbamate groups. These groups enhance its reactivity and potential for forming stable complexes, making it more versatile for various applications.

Properties

CAS No.

47914-99-8

Molecular Formula

C40H54N12O16P4

Molecular Weight

1082.8 g/mol

IUPAC Name

[(2R,3R,4R,5S)-6-benzoyloxy-2,3,4,5-tetrakis[bis(aziridin-1-yl)phosphorylcarbamoyloxy]hexyl] benzoate

InChI

InChI=1S/C40H54N12O16P4/c53-35(29-7-3-1-4-8-29)63-27-31(65-37(55)41-69(59,45-11-12-45)46-13-14-46)33(67-39(57)43-71(61,49-19-20-49)50-21-22-50)34(68-40(58)44-72(62,51-23-24-51)52-25-26-52)32(28-64-36(54)30-9-5-2-6-10-30)66-38(56)42-70(60,47-15-16-47)48-17-18-48/h1-10,31-34H,11-28H2,(H,41,55,59)(H,42,56,60)(H,43,57,61)(H,44,58,62)/t31-,32+,33-,34-/m1/s1

InChI Key

GLNDGRVJJBGDER-KMKAFXEASA-N

Isomeric SMILES

C1CN1P(=O)(NC(=O)O[C@H](COC(=O)C2=CC=CC=C2)[C@H]([C@@H]([C@H](COC(=O)C3=CC=CC=C3)OC(=O)NP(=O)(N4CC4)N5CC5)OC(=O)NP(=O)(N6CC6)N7CC7)OC(=O)NP(=O)(N8CC8)N9CC9)N1CC1

Canonical SMILES

C1CN1P(=O)(NC(=O)OC(COC(=O)C2=CC=CC=C2)C(C(C(COC(=O)C3=CC=CC=C3)OC(=O)NP(=O)(N4CC4)N5CC5)OC(=O)NP(=O)(N6CC6)N7CC7)OC(=O)NP(=O)(N8CC8)N9CC9)N1CC1

Origin of Product

United States

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